

# Application Notes and Protocols for Shp2-IN-26 in NCI-H358 Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive guide for the use of **Shp2-IN-26**, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in the context of the NCI-H358 human non-small cell lung cancer (NSCLC) cell line. NCI-H358 cells harbor a KRAS G12C mutation, rendering them a relevant model for studying KRAS-driven cancers.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to the activation of the RAS-MAPK pathway.[4][5][6] In KRAS-mutant cancers, SHP2 is implicated in mediating feedback reactivation of this pathway, contributing to cell survival and proliferation.[4][7] **Shp2-IN-26** is a highly selective allosteric inhibitor of SHP2 with a reported IC50 of 3.2 nM.[8] This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for utilizing **Shp2-IN-26** to probe SHP2-dependent signaling in NCI-H358 cells.

## **Mechanism of Action**

**Shp2-IN-26** functions as an allosteric inhibitor, binding to a pocket on the SHP2 protein that stabilizes it in a closed, inactive conformation. This prevents the catalytic phosphatase domain from accessing its substrates. By inhibiting SHP2, **Shp2-IN-26** is expected to block the dephosphorylation of key signaling molecules, thereby attenuating the RAS-ERK and PI3K-



AKT signaling pathways.[6][8] In KRAS G12C-mutant NCI-H358 cells, this inhibition is anticipated to suppress downstream signaling that promotes cell proliferation and survival.

## **Data Presentation**

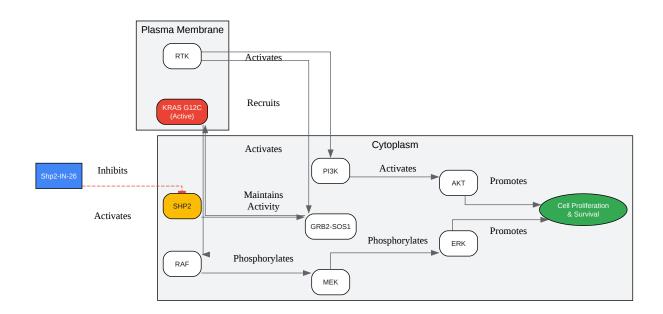
The following table summarizes the expected quantitative data for **Shp2-IN-26** in NCI-H358 cells based on available information for this and similar potent SHP2 inhibitors.

Parameter	Cell Line	Value	Remarks
IC50 (Biochemical)	-	3.2 nM[8]	Potency against purified SHP2 enzyme.
Cellular IC50 (Proliferation)	NCI-H358	To be determined	Expected to be in the low nanomolar to micromolar range.
p-ERK Inhibition	NCI-H358	Concentration- dependent decrease	Western blot analysis is the standard method for assessment.
p-AKT Inhibition	NCI-H358	Concentration- dependent decrease	Western blot analysis is the standard method for assessment.

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of **Shp2-IN-26** in NCI-H358 cells.

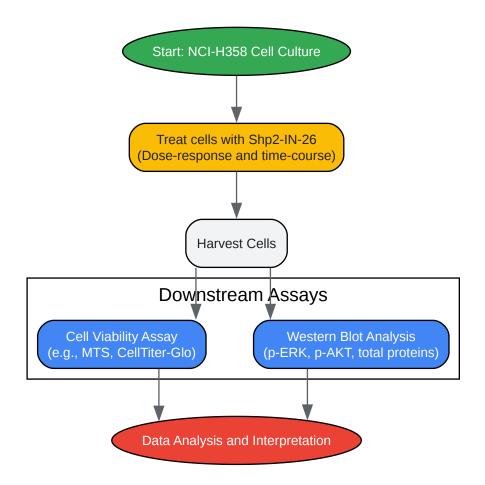




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Figure 1: Simplified SHP2 signaling pathway in KRAS-mutant cells.





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